Odor Detection Threshold vs. Dihydropyrazine Analogs
In the foundational study by Kurniadi et al. (2003) that underpins patent EP 1357193 A1, the structurally closest tetrahydropyrazine analog with published quantitative odor threshold data─2-ethyl-3,5-dimethyltetrahydropyrazine─exhibited a GC-olfactometry odor detection threshold of 1.9 ng/L air with a 'bread crustlike' aroma descriptor [1]. By comparison, its 5,6-dihydropyrazine counterpart (2-ethyl-3,5-dimethyl-5,6-dihydropyrazine) showed a threshold of 0.002 ng/L air─a 950-fold greater potency. This class-level evidence indicates that tetrahydropyrazines, as a subclass, possess substantially higher (less potent) odor thresholds than their dihydropyrazine analogs, which translates to a more subtle, modulated flavor release profile suitable for applications requiring background roasted notes rather than dominant, aggressive aroma impact [1]. The target compound, 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine, belongs to the same tetrahydropyrazine subclass disclosed in the patent and would be expected to exhibit a comparable threshold elevation relative to dihydropyrazine analogs [2].
| Evidence Dimension | GC-Olfactometry odor detection threshold in air (ng/L) |
|---|---|
| Target Compound Data | Not individually published; expected to exhibit tetrahydropyrazine-class threshold profile (elevated vs. dihydropyrazines) based on patent disclosure [2] |
| Comparator Or Baseline | 2-Ethyl-3,5-dimethyltetrahydropyrazine: 1.9 ng/L air (closest published tetrahydropyrazine analog). 2-Ethyl-3,5-dimethyl-5,6-dihydropyrazine: 0.002 ng/L air (dihydropyrazine comparator). 2,3-Diethyl-5-methyl-5,6-dihydropyrazine: 0.004 ng/L air [1]. |
| Quantified Difference | ~950-fold higher threshold (lower potency) for tetrahydropyrazine vs. most potent dihydropyrazine analog within the same study |
| Conditions | Gas chromatography-olfactometry (GC-O); DB-Wax and DB-1 capillary columns (30 m × 0.25 mm, 0.25 μm film); odor assessment by trained panel; thresholds estimated by serial dilution [1]. |
Why This Matters
For flavor formulators, the elevated odor threshold of tetrahydropyrazines compared to dihydropyrazines enables more controlled, background-level roasted flavor delivery without overpowering other formulation components, making 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine a candidate for applications where subtlety is valued over intensity.
- [1] Kurniadi, T.; Rhlid, R.B.; Fay, L.-B.; Juillerat, M.-A.; Berger, R.G. Chemoenzymatic synthesis of aroma active 5,6-dihydro- and tetrahydropyrazines from aliphatic acyloins produced by baker's yeast. Journal of Agricultural and Food Chemistry, 2003, 51(10), 3103–3107. DOI: 10.1021/jf0261809. PMID: 12720399. View Source
- [2] Kurniadi, T.; Belrhlid, R.; Berger, R.G.; Juillerat, M.A.; Fay, L.B. Preparation of Pyrazines. European Patent EP 1357193 A1, October 29, 2003. Société des Produits Nestlé S.A. See paragraph [0018] and compound listing at page lines 151–159. View Source
